Welcome to the BenchChem Online Store!
molecular formula C13H17NO B104484 1-Benzyl-4-methylpiperidin-3-one CAS No. 32018-96-5

1-Benzyl-4-methylpiperidin-3-one

Cat. No. B104484
M. Wt: 203.28 g/mol
InChI Key: BSBVJNUGGBQEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06696567B2

Procedure details

To a solution of the product from Method D (9.8 grams/0.026 mol) and 31.7 mL of diisopropylethylamine dissolved in 250 mL of dichloromethane and cooled to 0° C. was added (dropwise) 12.4 grams of SO3 pyridine complex dissolved in 153 mL of dimethylsulfoxide over a 40 minute period. Once added, the reaction stirred for 1.5 hours at room temperature and was then quenched upon addition of 200 mL of saturated NaHCO3 (aq). The dichloromethane was removed in vacuo and the remaining aqueous residue extracted four times with diisopropyl ether (150 mL). The combined ether layers were washed four times with water (100 mL), dried over Na2SO4 and concentrated to dryness in vacuo affording 3.81 grams (72.97%) of the title compound as yellow oil. LRMS: 204 (M+1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
31.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
153 mL
Type
solvent
Reaction Step Two
Yield
72.97%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:12]([N:19]1[CH2:24][CH2:23][CH:22]([CH3:25])[CH:21]([OH:26])[CH2:20]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(C(C)C)CC)(C)C>ClCCl.CS(C)=O>[CH2:12]([N:19]1[CH2:24][CH2:23][CH:22]([CH3:25])[C:21](=[O:26])[CH2:20]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(C1=CC=CC=C1)N1CC(C(CC1)C)O
Name
Quantity
31.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
153 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (dropwise) 12.4 grams of SO3 pyridine complex
ADDITION
Type
ADDITION
Details
Once added
CUSTOM
Type
CUSTOM
Details
was then quenched upon addition of 200 mL of saturated NaHCO3 (aq)
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous residue extracted four times with diisopropyl ether (150 mL)
WASH
Type
WASH
Details
The combined ether layers were washed four times with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 72.97%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.